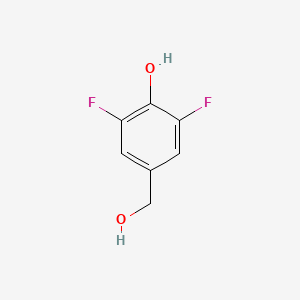

2,6-Difluoro-4-(hydroxymethyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-difluoro-4-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,10-11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKBXKARGOXJKOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10621467 | |

| Record name | 2,6-Difluoro-4-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206198-07-4 | |

| Record name | 2,6-Difluoro-4-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 2,6-Difluoro-4-(hydroxymethyl)phenol

An In-depth Technical Guide to the Synthesis and Characterization of 2,6-Difluoro-4-(hydroxymethyl)phenol

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Fluorinated Phenolic Scaffolds

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties.[1][2] Fluorine, as a bioisostere of hydrogen, can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[1][3] The compound this compound is a bifunctional fluorinated building block of significant interest. It combines the unique electronic properties conferred by two ortho-fluorine atoms to a phenolic hydroxyl group with a reactive hydroxymethyl moiety at the para-position. This arrangement makes it a valuable intermediate for synthesizing complex molecules, from active pharmaceutical ingredients to advanced polymers.[4][5]

This guide provides a comprehensive overview of a robust synthetic pathway to this compound, details its purification, and outlines a complete workflow for its structural characterization. The methodologies are presented with an emphasis on the underlying chemical principles, ensuring both reproducibility and a deep understanding of the process.

Proposed Synthetic Pathway: A Two-Step Approach

While various methods exist for the synthesis of fluorinated phenols, many can involve harsh conditions or low yields.[6] A highly efficient and logical pathway to this compound begins with the commercially available precursor, 3,5-difluorophenol. The synthesis proceeds in two key steps: (1) regioselective formylation to install an aldehyde group at the para-position, followed by (2) selective reduction of the aldehyde to the desired hydroxymethyl group.

Caption: Proposed two-step synthesis of this compound.

Step 1: Regioselective Formylation of 3,5-Difluorophenol

Principle: The introduction of a formyl (-CHO) group onto the phenol ring is the critical first step. The phenolic hydroxyl group is an ortho-, para-director. Due to the steric hindrance and electronic influence of the two meta-fluorine atoms, electrophilic substitution is strongly directed to the C4 position (para to the hydroxyl group). The Duff reaction, which uses hexamethylenetetramine (HMTA) in an acidic medium (like glycerol/boric acid or trifluoroacetic acid), is a suitable method for the formylation of activated aromatic rings such as phenols.

Detailed Protocol:

-

Reagent Preparation: In a three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add 3,5-difluorophenol (1.0 eq), hexamethylenetetramine (HMTA, 2.0 eq), and glycerol (as solvent).

-

Reaction Execution: Heat the mixture to 150-160 °C with vigorous stirring under a nitrogen atmosphere. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Work-up and Hydrolysis: Cool the reaction mixture to below 100 °C and add an equal volume of hot water, followed by concentrated hydrochloric acid (approx. 2.5 eq). Heat the mixture at reflux for 15-20 minutes to hydrolyze the intermediate imine.

-

Isolation: Cool the mixture to room temperature. The product, 2,6-Difluoro-4-hydroxybenzaldehyde, will often precipitate. Collect the solid by vacuum filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate (3x).

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure aldehyde intermediate.

Step 2: Selective Reduction to this compound

Principle: The conversion of the benzaldehyde to a benzyl alcohol is a standard transformation. Sodium borohydride (NaBH₄) is an ideal reducing agent for this purpose as it is chemoselective for aldehydes and ketones and will not reduce the aromatic ring or displace the fluorine atoms under mild conditions.[7]

Detailed Protocol:

-

Dissolution: In a round-bottom flask, dissolve the 2,6-Difluoro-4-hydroxybenzaldehyde (1.0 eq) from Step 1 in a suitable solvent, such as methanol or ethanol, at 0 °C (ice bath).

-

Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 1.1-1.5 eq) portion-wise to the stirred solution. The addition should be slow enough to control the evolution of hydrogen gas.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction by TLC until the aldehyde is fully consumed (typically 1-2 hours).

-

Quenching and Work-up: Carefully quench the reaction by slowly adding dilute hydrochloric acid (e.g., 1 M HCl) at 0 °C until the pH is acidic and gas evolution ceases.

-

Isolation and Purification: Remove the bulk of the organic solvent under reduced pressure. Extract the remaining aqueous solution with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.[8]

Structural Characterization Workflow

A rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A multi-technique approach is employed for unambiguous structure elucidation.

Caption: A comprehensive workflow for the characterization of the final product.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on its structure and data from analogous compounds.[9][10][11]

Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃, TMS)

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Description |

| Ar-H (H3, H5) | ~6.6 - 6.8 | ~105 - 108 | Triplet (due to coupling with two ¹⁹F atoms, ³JH-F ≈ 8-10 Hz) |

| -CH₂OH | ~4.6 - 4.7 | ~63 - 65 | Singlet (or doublet if coupled to -OH proton) |

| Ar-C -OH (C1) | — | ~148 - 152 (t) | Triplet (²JC-F) |

| Ar-C -F (C2, C6) | — | ~153 - 157 (dd) | Doublet of doublets (¹JC-F, ³JC-F) |

| Ar-C -CH₂OH (C4) | — | ~125 - 128 (t) | Triplet (³JC-F) |

| Ar-C H (C3, C5) | — | See Ar-H | Aromatic CH carbon |

Note: ¹⁹F NMR is also critical and should show a single signal for the two equivalent fluorine atoms.

Table 2: Predicted IR and MS Data

| Technique | Expected Value/Observation | Interpretation |

| IR (cm⁻¹) | 3100-3500 (broad) | O-H stretching (phenolic and alcoholic, H-bonded)[11] |

| ~2900 | C-H stretching (sp³ CH₂) | |

| ~1600, ~1500 | Aromatic C=C stretching | |

| 1200-1300 | C-F stretching | |

| 1000-1050 | C-O stretching (primary alcohol) | |

| MS (EI) | m/z = 160 (M⁺) | Molecular ion peak[12][13] |

| m/z = 131 | Loss of -CHO (rearrangement) or -CH₂OH | |

| m/z = 142 | Loss of H₂O[14] |

Safety and Handling

Phenolic compounds are skin and eye irritants. Fluorinated organic compounds should be handled with care. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheets (SDS) for all reagents used.[13]

Conclusion and Future Outlook

This guide outlines a practical and efficient synthesis of this compound, a valuable chemical intermediate. The provided protocols are based on well-established, high-yielding chemical transformations, and the comprehensive characterization workflow ensures the final product's identity and purity. The unique structural features of this molecule make it an attractive starting point for the development of novel pharmaceuticals and functional materials, inviting further exploration by researchers in medicinal chemistry and polymer science.[5]

References

- 1. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Characterization of a Fluorinated Phenolic Resin/ph...: Ingenta Connect [ingentaconnect.com]

- 5. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN105384603A - Synthesis method of poly-fluorinated phenol compound - Google Patents [patents.google.com]

- 7. 2,3-Difluoro-6-(hydroxymethyl)phenol | 936328-58-4 | Benchchem [benchchem.com]

- 8. US3337642A - Process for the purification of 2, 6-dimethylphenol - Google Patents [patents.google.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

- 13. achmem.com [achmem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

A Spectroscopic Guide to 2,6-Difluoro-4-(hydroxymethyl)phenol: Structure Elucidation and Data Interpretation

This technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the characterization of 2,6-Difluoro-4-(hydroxymethyl)phenol. Designed for researchers and drug development professionals, this document synthesizes theoretical principles with practical, field-proven insights to facilitate the unambiguous identification and analysis of this compound.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique substitution pattern that gives rise to a distinct spectroscopic fingerprint. The molecule's symmetry, the presence of two electronegative fluorine atoms, and three active functional groups (phenolic hydroxyl, benzylic alcohol, and the aromatic ring) are the primary determinants of its spectral characteristics. Understanding how these features influence the NMR, IR, and MS data is crucial for accurate structural confirmation.

Chemical Structure:

-

Key Features: A phenol ring symmetrically substituted with two fluorine atoms ortho to the hydroxyl group, and a hydroxymethyl group para to it.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information regarding the electronic environment of each nucleus.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum is anticipated to show four distinct signals corresponding to the aromatic protons, the methylene protons, the phenolic hydroxyl proton, and the alcoholic hydroxyl proton. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it forms hydrogen bonds, slowing the exchange rate of the -OH protons and allowing them to be observed as distinct, often coupled, signals.[3]

Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J) | Rationale |

| Ar-H (2 protons) | 6.8 - 7.2 | Triplet (t) | 2H | ~8-10 Hz | These two equivalent aromatic protons are meta to the -OH and -CH₂OH groups but ortho to the fluorine atoms. The strong deshielding effect of the adjacent fluorine atoms is tempered by the electron-donating hydroxyl group. The signal is split into a triplet by coupling to the two adjacent ¹⁹F nuclei. |

| -CH₂- (2 protons) | 4.3 - 4.5 | Doublet (d) | 2H | ~5-6 Hz | The methylene protons are in a benzylic position, deshielded by the aromatic ring and the attached oxygen. They will likely exhibit coupling to the adjacent alcoholic -OH proton. |

| Phenolic -OH (1 proton) | 9.0 - 10.0 | Singlet (s) or Broad Singlet | 1H | N/A | Phenolic protons are acidic and appear significantly downfield. In DMSO, this signal is typically a sharp singlet. Its chemical shift is concentration-dependent.[4] |

| Alcoholic -OH (1 proton) | 5.0 - 5.5 | Triplet (t) | 1H | ~5-6 Hz | The alcoholic proton is less acidic than the phenolic proton. In DMSO, it couples with the adjacent methylene protons, resulting in a triplet.[3] |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of DMSO-d₆. Ensure the sample is fully dissolved.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.

-

Data Acquisition: Acquire the spectrum at room temperature. A standard pulse sequence with a 90° pulse angle, a relaxation delay of 2-5 seconds, and 16-32 scans is typically sufficient.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

¹³C NMR Spectroscopy: Carbon Skeleton Analysis

Due to the molecule's symmetry, the proton-decoupled ¹³C NMR spectrum is expected to display five distinct signals for the seven carbon atoms. The chemical shifts are heavily influenced by the attached functional groups, particularly the fluorine and oxygen atoms.[5][6]

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Key Feature | Rationale |

| C -OH (Phenolic) | 148 - 152 | Doublet (d) | This carbon is directly attached to the highly electronegative oxygen, shifting it significantly downfield. It will exhibit a large coupling constant (¹JC-F) due to the two adjacent fluorine atoms, appearing as a doublet of doublets or a triplet in a coupled spectrum, but often complex in a decoupled one. |

| C -F (2 carbons) | 150 - 155 | Doublet (d) | These two equivalent carbons are directly bonded to fluorine, resulting in a very large downfield shift and a characteristic large one-bond C-F coupling constant (¹JC-F ≈ 240-250 Hz). |

| C -H (Aromatic, 2 carbons) | 110 - 115 | Doublet (d) | These carbons are ortho to the fluorine atoms and will show a smaller two-bond C-F coupling (²JC-F ≈ 15-25 Hz). |

| C -CH₂OH | 130 - 135 | Singlet (s) or Triplet (t) | This quaternary carbon is deshielded by the aromatic ring and the hydroxymethyl group. It may show a small three-bond coupling to the fluorine atoms. |

| -C H₂OH | 60 - 65 | Singlet (s) | This is a typical chemical shift for a benzylic alcohol carbon. It is shielded relative to the aromatic carbons.[7] |

Workflow for NMR Data Acquisition and Analysis

Caption: Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

Expected Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3500 - 3200 | O-H Stretch (Phenol & Alcohol) | Strong, Broad | The broadness is due to intermolecular hydrogen bonding. This is a highly characteristic band for hydroxyl-containing compounds.[8] |

| 3100 - 3000 | Aromatic C-H Stretch | Medium | Typical for sp² C-H bonds in an aromatic ring.[9] |

| 2950 - 2850 | Aliphatic C-H Stretch | Medium | Corresponds to the stretching vibrations of the C-H bonds in the -CH₂- group. |

| 1600 - 1580 & 1500 - 1450 | Aromatic C=C Stretch | Medium to Strong | These absorptions are characteristic of the carbon-carbon stretching vibrations within the benzene ring.[9] |

| 1300 - 1200 | C-F Stretch | Strong | The C-F bond is highly polar, leading to a strong absorption in this region. This is a key diagnostic peak for fluorinated compounds. |

| 1260 - 1050 | C-O Stretch | Strong | This region will contain strong bands for both the phenolic C-O and the alcoholic C-O stretching vibrations.[8][9] |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 32-64 scans are co-added to improve the signal-to-noise ratio over a range of 4000-650 cm⁻¹.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues about its structure. For this compound, Electron Ionization (EI) is a common technique.

Expected Mass Spectrometry Data (EI-MS)

| m/z Value | Proposed Fragment | Rationale |

| 160 | [M]⁺ | The molecular ion peak, corresponding to the intact molecule. Its presence confirms the molecular weight of 160.12 g/mol . |

| 142 | [M - H₂O]⁺ | Loss of a water molecule, a common fragmentation for alcohols, likely involving the benzylic alcohol. |

| 131 | [M - CHO]⁺ | Loss of a formyl radical, potentially after rearrangement. |

| 129 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical (•CH₂OH), a characteristic benzylic cleavage. This is expected to be a significant peak. |

| 101 | [C₅H₂FO]⁺ | Subsequent loss of CO from the [M - CH₂OH]⁺ fragment. |

Workflow for Mass Spectrometry Analysis

Caption: General workflow for structural analysis by Mass Spectrometry.

Conclusion

The spectroscopic characterization of this compound is defined by its unique structural features. ¹H and ¹³C NMR confirm the symmetric substitution pattern and the electronic environment of the protons and carbons, with characteristic shifts and couplings influenced by the fluorine and hydroxyl groups. IR spectroscopy validates the presence of key functional groups, notably the broad O-H stretch and strong C-F and C-O absorptions. Finally, mass spectrometry confirms the molecular weight and reveals predictable fragmentation pathways, such as the loss of the hydroxymethyl group. Together, these techniques provide a self-validating system for the unambiguous structural confirmation of the title compound.

References

- 1. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

- 2. achmem.com [achmem.com]

- 3. Proton NMR Table [www2.chemistry.msu.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. che.hw.ac.uk [che.hw.ac.uk]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

An In-depth Technical Guide to the ¹H and ¹³C NMR Assignments for 2,6-Difluoro-4-(hydroxymethyl)phenol

Introduction

In the landscape of modern drug discovery and materials science, fluorinated organic molecules represent a cornerstone of innovation. The strategic introduction of fluorine atoms can profoundly alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. 2,6-Difluoro-4-(hydroxymethyl)phenol is a valuable synthetic building block, incorporating a fluorinated phenol motif that is increasingly sought after. Unambiguous structural characterization of such compounds is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose.

This technical guide provides a comprehensive, field-proven analysis of the ¹H and ¹³C NMR spectra of this compound. Moving beyond a simple recitation of data, we will delve into the causal relationships between the molecule's electronic structure and its spectral features, with a particular focus on the diagnostic impact of hydrogen-fluorine (H-F) and carbon-fluorine (C-F) spin-spin coupling. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of NMR-based structural elucidation for fluorinated aromatics.

Molecular Structure and Predicted Spectral Complexity

A foundational analysis begins with the molecule's inherent symmetry, which dictates the number of unique magnetic environments and, consequently, the number of expected NMR signals.

Caption: Numbering scheme for this compound.

The molecule possesses a C₂ axis of symmetry bisecting the C1-O1 and C4-C7 bonds. This symmetry renders several nuclei chemically and magnetically equivalent:

-

F-2 and F-6 are equivalent.

-

H-3 and H-5 are equivalent.

-

C-2 and C-6 are equivalent.

-

C-3 and C-5 are equivalent.

Based on this symmetry, we anticipate:

-

Four unique proton signals: Ar-H , -CH₂ -, Ar-OH , and CH₂-OH .

-

Five unique carbon signals: C -1, C -2/6, C -3/5, C -4, and -C H₂OH.

Experimental Protocol: A Self-Validating System

The integrity of NMR data hinges on a meticulously executed experimental protocol. The following steps ensure high-quality, reproducible spectra suitable for unambiguous assignment.

Sample Preparation

-

Analyte Weighing: Accurately weigh approximately 10-15 mg of this compound.

-

Solvent Selection: Utilize deuterated dimethyl sulfoxide (DMSO-d₆, ~0.6 mL).

-

Causality: DMSO-d₆ is a hydrogen bond acceptor, which slows down the proton exchange rate of the hydroxyl (-OH) groups.[1] This crucial choice allows for the observation of spin-spin coupling to and from the -OH protons, providing valuable connectivity information that is often lost in less polar solvents like chloroform-d (CDCl₃).[1]

-

-

Homogenization: Ensure the sample is fully dissolved by gentle vortexing. The resulting solution should be clear and free of particulates.

-

Internal Standard: Add a minimal amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C).[2][3]

NMR Data Acquisition

-

Instrument: A 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR:

-

Pulse Program: Standard single-pulse (zg30).

-

Acquisition Time: ~3.0 s.

-

Relaxation Delay: 2.0 s.

-

Number of Scans: 16.

-

Spectral Width: 16 ppm.

-

-

¹³C{¹H} NMR:

-

Pulse Program: Standard proton-decoupled single-pulse with NOE (zgpg30).

-

Acquisition Time: ~1.2 s.

-

Relaxation Delay: 2.0 s.

-

Number of Scans: 1024.

-

Spectral Width: 240 ppm.

-

-

Confirmatory Experiment (D₂O Exchange):

-

Acquire the initial ¹H NMR spectrum as described above.

-

Add one drop of deuterium oxide (D₂O) to the NMR tube.

-

Shake gently to mix.

-

Re-acquire the ¹H NMR spectrum. The signals corresponding to the exchangeable Ar-OH and CH₂-OH protons will either disappear or significantly diminish in intensity.[3][4] This provides definitive identification of these labile protons.

-

Caption: A streamlined workflow for the NMR analysis of the target compound.

¹H NMR Spectral Analysis: Decoding the Signals

The ¹H NMR spectrum is interpreted by analyzing four key parameters for each signal: chemical shift (δ), integration, multiplicity, and coupling constants (J).

| Assignment | Predicted δ (ppm) | Integration | Predicted Multiplicity | Coupling Constant (J) | Rationale & Insights |

| Ar-OH | > 9.0 | 1H | Singlet (broad) | - | Phenolic protons are acidic and form strong H-bonds with DMSO, causing significant deshielding.[5] Rapid exchange typically collapses any potential coupling into a broad singlet. Disappears upon D₂O exchange. |

| H -3 / H -5 | 6.8 - 7.2 | 2H | Triplet | ³JH,F ≈ 8-10 Hz | These aromatic protons are ortho to the electron-donating -CH₂OH group and meta to the electron-donating -OH group, but are also meta to two strongly electronegative fluorine atoms. The dominant effect on multiplicity is coupling to the two equivalent fluorine atoms at C-2 and C-6, resulting in a triplet (n=2, 2nI+1=3). |

| -CH₂-OH | 4.5 - 5.5 | 1H | Triplet | ³JH,H ≈ 5-6 Hz | The alcoholic proton's chemical shift is variable but distinct in DMSO.[6][7] It couples to the two adjacent methylene protons to form a triplet. This signal also disappears upon D₂O exchange. |

| -CH₂ -OH | ~ 4.4 | 2H | Triplet | ³JH,H ≈ 5-6 Hz | These benzylic protons are deshielded by the adjacent oxygen atom.[8] They are coupled to the single alcoholic proton, resulting in a triplet. This triplet will collapse to a singlet after D₂O exchange, confirming the coupling relationship. |

¹³C NMR Spectral Analysis: The Power of Carbon-Fluorine Coupling

The proton-decoupled ¹³C NMR spectrum provides a direct count of unique carbon environments. For fluorinated compounds, the key diagnostic feature is the magnitude of C-F coupling constants, which are highly dependent on the number of intervening bonds.[9][10]

| Assignment | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constant (JC,F) | Rationale & Insights |

| C -2 / C -6 | 150 - 155 | Doublet of Doublets (dd) | ¹JC,F ≈ 240-250 Hz (large)³JC,F ≈ 10-15 Hz (small) | The direct attachment to fluorine causes a massive downfield shift and a very large one-bond coupling constant, making this signal unmistakable.[9][11] The smaller three-bond coupling is to the fluorine on the opposite side of the ring. |

| C -1 | 145 - 150 | Triplet | ³JC,F ≈ 8-12 Hz | This carbon is attached to the phenolic oxygen. It is three bonds away from two equivalent fluorine atoms, resulting in a triplet multiplicity. |

| C -4 | 130 - 135 | Triplet | ³JC,F ≈ 5-8 Hz | This is the quaternary carbon bearing the hydroxymethyl group. Similar to C-1, it is three bonds away from two equivalent fluorines and thus appears as a triplet. Quaternary carbons often have lower intensity. |

| C -3 / C -5 | 110 - 115 | Doublet of Doublets (dd) | ²JC,F ≈ 20-25 Hz (large)⁴JC,F ≈ 3-5 Hz (small) | These protonated carbons are two bonds away from one fluorine and four bonds from the other. The two-bond coupling is significant and splits the signal into a doublet, which is further split by the smaller four-bond coupling.[12] |

| -C H₂OH | 60 - 65 | Triplet (or Singlet) | ⁴JC,F ≈ 1-3 Hz (small) | This aliphatic carbon is deshielded by the attached oxygen.[13] It is four bonds removed from the two fluorine atoms. This long-range coupling may be resolved as a small triplet or may simply lead to signal broadening. |

Conclusion

The comprehensive NMR assignment of this compound is achieved through a systematic, logic-driven interpretation of ¹H and ¹³C spectral data. The molecule's symmetry simplifies the spectra to four proton and five carbon signals. Key analytical insights are derived not only from chemical shifts but, more diagnostically, from the multiplicity patterns arising from spin-spin coupling. The use of DMSO-d₆ as a solvent is critical for preserving the coupling information of labile hydroxyl protons, while the characteristic, large-magnitude J-couplings between fluorine and carbon provide unambiguous anchor points for the ¹³C assignments. This guide demonstrates a robust workflow that combines predictive chemical principles with confirmatory experimental techniques, establishing a gold standard for the structural characterization of fluorinated aromatic compounds.

References

- 1. reddit.com [reddit.com]

- 2. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. academic.oup.com [academic.oup.com]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. hil8_sln.html [ursula.chem.yale.edu]

- 9. researchgate.net [researchgate.net]

- 10. ekwan.github.io [ekwan.github.io]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. westmont.edu [westmont.edu]

- 13. Solved 13C NMR Spectrum: Starting Material=Benzyl Alcohol 5- | Chegg.com [chegg.com]

An In-depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 2,6-Difluoro-4-(hydroxymethyl)phenol

Introduction

2,6-Difluoro-4-(hydroxymethyl)phenol is a substituted aromatic compound of interest in medicinal chemistry and materials science. Its chemical structure, featuring a phenol, a benzyl alcohol, and two fluorine substituents, presents a unique case for mass spectrometry analysis. Understanding the fragmentation pattern of this molecule under electron ionization (EI) is crucial for its unambiguous identification in complex matrices and for the structural elucidation of related compounds. This guide provides a detailed analysis of the predicted fragmentation pathways of this compound, drawing upon established principles of mass spectrometry and the known behavior of its constituent functional groups.

Molecular Structure and Key Properties

-

Molecular Formula: C₇H₆F₂O₂[1]

-

Molecular Weight: 160.12 g/mol [1]

-

Key Functional Groups: Phenolic hydroxyl, benzylic alcohol, difluorinated aromatic ring.

The presence of highly electronegative fluorine atoms is expected to significantly influence the fragmentation cascade by affecting the stability of the molecular ion and subsequent fragment ions.

Proposed Fragmentation Pathways under Electron Ionization

Upon electron ionization, this compound will form a molecular ion (M⁺•) with a theoretical m/z of 160. This molecular ion is anticipated to be of moderate to high abundance due to the stability conferred by the aromatic ring. The subsequent fragmentation is predicted to proceed through several key pathways, driven by the energetic instability of the radical cation and the formation of stable neutral losses and fragment ions.[2]

Primary Fragmentation Pathways

The initial fragmentation events are likely to involve the functional groups most susceptible to cleavage: the benzylic alcohol and the phenolic hydroxyl group.

-

Benzylic Cleavage (α-cleavage): The bond between the aromatic ring and the hydroxymethyl group is a prime site for cleavage. This can occur in two ways:

-

Loss of a hydrogen radical (•H): Cleavage of a C-H bond from the hydroxymethyl group can lead to the formation of a stable, resonance-stabilized oxonium ion at m/z 159 . This is a common pathway for benzyl alcohols.[3]

-

Loss of a hydroxyl radical (•OH): Cleavage of the C-OH bond of the hydroxymethyl group would result in a fragment at m/z 143 .

-

Loss of the entire hydroxymethyl group (•CH₂OH): This cleavage would yield a difluorophenol radical cation at m/z 129 .

-

-

Phenolic Fragmentation: Phenols are known to undergo characteristic fragmentations.

Secondary Fragmentation and Rearrangements

The primary fragment ions will likely undergo further fragmentation to produce a series of smaller, characteristic ions.

-

From the m/z 159 ion ([M-H]⁺): This ion could lose a molecule of water (H₂O) to form an ion at m/z 141 . It could also lose carbon monoxide (CO) to yield a fragment at m/z 131 .

-

From the m/z 143 ion ([M-OH]⁺): This benzylic cation could undergo rearrangement to a more stable tropylium-like structure. Subsequent loss of a fluorine radical (•F) or hydrogen fluoride (HF) could occur, though the C-F bond is strong. Loss of HF is a known fragmentation pathway for fluorinated compounds and would result in an ion at m/z 123 .[5]

-

From the m/z 129 ion ([M-CH₂OH]⁺): This difluorophenol radical cation is expected to undergo fragmentation typical of phenols, such as the loss of CO to form an ion at m/z 101 .

The following diagram illustrates the proposed major fragmentation pathways:

Caption: Proposed EI fragmentation pathway for this compound.

Summary of Predicted Key Fragment Ions

| m/z | Proposed Fragment Ion | Formula | Neutral Loss | Significance |

| 160 | Molecular Ion | [C₇H₆F₂O₂]⁺• | - | Confirms molecular weight. |

| 159 | [M-H]⁺ | [C₇H₅F₂O₂]⁺ | •H | Characteristic of benzylic alcohols.[3] |

| 143 | [M-OH]⁺ | [C₇H₅F₂O]⁺ | •OH | Benzylic cleavage. |

| 132 | [M-CO]⁺• | [C₆H₆F₂O]⁺• | CO | Typical fragmentation of phenols.[4] |

| 131 | [M-CHO]⁺ | [C₆H₅F₂O]⁺ | •CHO | Typical fragmentation of phenols.[4] |

| 129 | [M-CH₂OH]⁺ | [C₆H₅F₂O]⁺ | •CH₂OH | Benzylic cleavage. |

| 123 | [M-OH-HF]⁺ | [C₇H₄FO]⁺ | •OH, HF | Loss of HF from a fluorinated fragment.[5] |

| 101 | [M-CH₂OH-CO]⁺ | [C₅H₅F₂]⁺ | •CH₂OH, CO | Subsequent loss from the difluorophenol fragment. |

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation pattern, the following protocol is recommended:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a Gas Chromatograph-Mass Spectrometer (GC-MS) or a Direct Insertion Probe-Mass Spectrometer (DIP-MS).

-

Ionization: Employ electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is suitable for this analysis.

-

Data Acquisition: Acquire mass spectra over a range of m/z 40-200 to ensure detection of all significant fragment ions.

The following diagram outlines the recommended experimental workflow:

Caption: Recommended workflow for EI-MS analysis.

Conclusion

The electron ionization mass spectrometry fragmentation of this compound is predicted to be a rich process, yielding a number of characteristic ions. The primary fragmentation pathways are expected to be driven by the benzylic alcohol and phenolic moieties, with the difluoro-substituents influencing the m/z values and potentially the relative abundances of the resulting fragments. The proposed fragmentation scheme provides a robust framework for the identification and structural characterization of this and related molecules. Experimental verification is recommended to confirm and refine this predictive analysis.

References

An In-depth Technical Guide to 2,6-Difluoro-4-(hydroxymethyl)phenol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Difluoro-4-(hydroxymethyl)phenol, a fluorinated phenolic compound of increasing interest in medicinal chemistry and materials science. This document details its physicochemical properties, offers a plausible synthetic pathway, and explores its potential applications, particularly in drug discovery. The strategic incorporation of fluorine atoms and a hydroxymethyl group onto the phenol scaffold imparts unique electronic and physiological properties, making it a valuable building block for the design of novel therapeutic agents and functional materials.

Introduction: The Significance of Fluorinated Phenols in Modern Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design and materials science.[1] Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] Phenolic compounds, on the other hand, are a recurring motif in a vast number of biologically active natural products and synthetic drugs.

This compound merges the advantageous properties of both fluorination and the phenol scaffold. The two fluorine atoms positioned ortho to the hydroxyl group significantly impact the electronic environment of the aromatic ring and the acidity of the phenolic proton. The para-substituted hydroxymethyl group provides a versatile handle for further chemical modification and can participate in hydrogen bonding interactions, which are crucial for molecular recognition in biological systems. Notably, the 2,6-difluorophenol moiety can act as a lipophilic bioisostere for a carboxylic acid group, a strategy that can enhance a drug candidate's ability to cross the blood-brain barrier, opening avenues for the development of novel therapeutics for central nervous system disorders.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The following table summarizes its key properties.

| Property | Value | Source |

| Chemical Formula | C₇H₆F₂O₂ | [1][2] |

| Molecular Weight | 160.12 g/mol | [1][2] |

| CAS Number | 206198-07-4 | [1][2] |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in methanol, ethanol, DMSO, and other polar organic solvents (predicted). Limited solubility in water (predicted). | |

| pKa | Estimated to be around 7.3 (based on 2,6-difluorophenol) |

Synthesis and Purification

Proposed Synthetic Pathway: Hydroxymethylation of 2,6-Difluorophenol

The synthesis involves the reaction of 2,6-difluorophenol with formaldehyde in the presence of a base catalyst. The ortho-para directing nature of the hydroxyl group and the steric hindrance from the ortho-fluorine atoms favor substitution at the para-position.

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-difluorophenol in an aqueous solution of a suitable base, such as sodium hydroxide, to form the sodium phenoxide in situ.

-

Addition of Formaldehyde: To the stirred solution, add an excess of formaldehyde (typically as a 37% aqueous solution, formalin). The reaction mixture is then gently heated to a temperature between 40-60 °C.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to determine the consumption of the starting material.

-

Work-up and Neutralization: After the reaction is complete, the mixture is cooled to room temperature and neutralized with a dilute acid (e.g., hydrochloric acid) to precipitate the product.

-

Isolation and Purification: The crude product is collected by filtration, washed with cold water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water-ethanol mixture) or by column chromatography on silica gel.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While experimental spectra are not publicly available, the expected spectral data can be predicted based on the structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and the hydroxyl protons. The aromatic protons would likely appear as a triplet due to coupling with the two equivalent fluorine atoms. The benzylic protons of the -CH₂OH group would appear as a singlet, and the phenolic and alcoholic -OH protons would also be singlets, with their chemical shifts being concentration and solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the aromatic carbons, with the carbon atoms directly bonded to fluorine exhibiting splitting due to C-F coupling. The signal for the benzylic carbon of the hydroxymethyl group would also be present.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the phenolic and alcoholic hydroxyl groups. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹. Strong absorptions due to C-F stretching would be expected in the fingerprint region, typically between 1100 and 1400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak at m/z = 160.12. The fragmentation pattern would likely involve the loss of the hydroxymethyl group or other characteristic cleavages of the aromatic ring.

Reactivity and Chemical Properties

The chemical reactivity of this compound is governed by the interplay of the phenolic hydroxyl group, the electron-withdrawing fluorine atoms, and the reactive hydroxymethyl group.

-

Acidity: The two ortho-fluorine atoms significantly increase the acidity of the phenolic hydroxyl group through their strong inductive electron-withdrawing effect, which stabilizes the resulting phenoxide anion. This makes the compound more acidic than phenol itself.

-

Reactions of the Hydroxyl Group: The phenolic hydroxyl group can undergo typical reactions such as etherification and esterification. The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to a halomethyl group for further functionalization.

-

Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating and ortho-, para-directing group. However, the two ortho positions are blocked by fluorine atoms, and the para position is occupied by the hydroxymethyl group. Therefore, further electrophilic substitution on the aromatic ring is expected to be challenging.

Potential Applications in Drug Development and Materials Science

The unique structural features of this compound make it an attractive building block for the synthesis of a variety of target molecules with potential applications in different fields.

-

Medicinal Chemistry: As previously mentioned, its ability to act as a bioisostere for carboxylic acids makes it a valuable scaffold for the design of drugs targeting the central nervous system.[1] The hydroxymethyl group can be used as a point of attachment for other pharmacophores or to improve solubility and pharmacokinetic properties.

-

Materials Science: The phenolic and alcoholic hydroxyl groups can be utilized in polymerization reactions to create novel fluorinated polymers with enhanced thermal stability, chemical resistance, and specific optical properties.

Safety and Handling

Based on the available safety data, this compound should be handled with care in a well-ventilated area.[2] It is classified as harmful if swallowed, and causes skin and serious eye irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in an inert atmosphere at room temperature.[1][2]

Conclusion

This compound is a promising and versatile building block for the development of new pharmaceuticals and advanced materials. Its unique combination of a fluorinated phenol and a reactive hydroxymethyl group offers a wide range of possibilities for chemical modification and the synthesis of complex molecular architectures. Further research into the biological activities and material properties of derivatives of this compound is warranted and expected to yield exciting discoveries.

References

An In-depth Technical Guide to 2,6-Difluoro-4-(hydroxymethyl)phenol: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Difluoro-4-(hydroxymethyl)phenol, a fluorinated phenolic compound of significant interest in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, synthesis, and applications as a versatile synthetic intermediate. The strategic incorporation of fluorine atoms and a hydroxymethyl group imparts unique electronic and metabolic properties, making it a valuable building block for the design of novel therapeutic agents. This guide serves as a critical resource for researchers engaged in the synthesis and evaluation of new chemical entities.

Chemical Identity and Nomenclature

This compound is a substituted aromatic alcohol. Its core structure consists of a phenol ring substituted with two fluorine atoms ortho to the hydroxyl group and a hydroxymethyl group at the para position.

-

IUPAC Name: this compound

-

Synonyms: 3,5-Difluoro-4-hydroxybenzyl alcohol, (4-hydroxy-3,5-difluorophenyl)methanol[3]

Physicochemical Properties

The physicochemical properties of this compound are pivotal to its utility in organic synthesis and its behavior in biological systems. The presence of two highly electronegative fluorine atoms significantly influences the acidity of the phenolic hydroxyl group and the overall electronic nature of the aromatic ring.

| Property | Value | Source |

| Appearance | Solid | [4] |

| Storage | Inert atmosphere, Room Temperature | [1][2] |

| Solubility | Soluble in ethanol | [4] |

Synthesis of this compound

The primary synthetic route to this compound is the hydroxymethylation of 2,6-difluorophenol. This reaction introduces a hydroxymethyl group onto the aromatic ring, typically at the para position due to the directing effects of the hydroxyl group and the steric hindrance from the ortho fluorine atoms.

Reaction Principle: Base-Catalyzed Hydroxymethylation

The synthesis proceeds via an electrophilic aromatic substitution reaction where formaldehyde, or a formaldehyde equivalent, acts as the electrophile. The reaction is typically carried out under basic conditions, which deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. This enhances the reactivity of the aromatic ring towards the weakly electrophilic formaldehyde.

The regioselectivity of the reaction, favoring substitution at the para position, is a consequence of the steric hindrance imposed by the two fluorine atoms at the ortho positions, which shields these sites from attack.

Detailed Experimental Protocol

This protocol is based on established methods for the hydroxymethylation of phenols and is adapted for the synthesis of this compound.[5][6]

Materials:

-

2,6-Difluorophenol

-

Formaldehyde (37% aqueous solution)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Dissolution of Phenol: In a round-bottom flask, dissolve 2,6-difluorophenol in an aqueous solution of sodium hydroxide. The base facilitates the formation of the sodium 2,6-difluorophenoxide salt.

-

Addition of Formaldehyde: To the resulting solution, add an excess of formaldehyde solution. The reaction mixture is then stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Neutralization and Extraction: Upon completion of the reaction, the mixture is cooled and neutralized with hydrochloric acid to precipitate the crude product. The aqueous layer is then extracted multiple times with diethyl ether.

-

Work-up and Isolation: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure compound.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and the hydroxyl protons. The aromatic protons would appear as a triplet due to coupling with the two equivalent fluorine atoms. The benzylic protons of the hydroxymethyl group would likely appear as a singlet, and the phenolic and alcoholic hydroxyl protons would also be singlets, with their chemical shifts being solvent-dependent.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide evidence for the seven unique carbon environments in the molecule. The carbon atoms attached to the fluorine atoms would exhibit characteristic splitting patterns (carbon-fluorine coupling). The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the fluorine and hydroxyl groups and the electron-donating effect of the hydroxymethyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum would show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the phenolic and alcoholic hydroxyl groups. Absorptions corresponding to C-F stretching and aromatic C-H and C=C stretching would also be present.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak (M+) expected at m/z = 160.12.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance various properties such as metabolic stability, binding affinity, and bioavailability. This compound serves as a valuable building block in this context.

Role as a Bioisostere

The difluorinated phenol moiety can act as a bioisostere for other functional groups, such as a carboxylic acid. This substitution can maintain or improve biological activity while altering the physicochemical properties of the parent molecule, potentially leading to improved pharmacokinetic profiles.

Enhancing Metabolic Stability

The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Replacing hydrogen atoms with fluorine at strategic positions can block metabolic oxidation at those sites, thereby increasing the metabolic stability and half-life of a drug molecule. The ortho-difluoro substitution pattern in this compound effectively shields the phenolic hydroxyl group and the aromatic ring from enzymatic degradation.

Modulation of Acidity and Lipophilicity

The two electron-withdrawing fluorine atoms increase the acidity of the phenolic proton compared to phenol itself. This modulation of pKa can be crucial for optimizing the ionization state of a drug molecule at physiological pH, which in turn affects its solubility, permeability, and target binding. The fluorine atoms also increase the lipophilicity of the molecule, which can influence its ability to cross cell membranes.

Synthetic Handle for Further Derivatization

The hydroxymethyl group at the para position provides a convenient synthetic handle for further chemical modifications. This alcohol functionality can be readily oxidized to an aldehyde or a carboxylic acid, or it can be converted into an ether or an ester, allowing for the facile introduction of diverse substituents and the construction of more complex molecular architectures. This versatility makes this compound a key intermediate in the synthesis of a wide range of potential drug candidates.

Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1]

-

Precautionary Statements: Wear protective gloves, protective clothing, and eye protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling.[1]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep in an inert atmosphere.[1][2]

Conclusion

This compound is a strategically designed chemical building block with significant potential in drug discovery and development. Its unique combination of ortho-difluoro substitution and a para-hydroxymethyl group provides a valuable scaffold for the synthesis of novel therapeutic agents with enhanced metabolic stability and tailored physicochemical properties. The synthetic accessibility and the versatile reactivity of this compound ensure its continued importance in the field of medicinal chemistry. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to leverage this key intermediate in their pursuit of innovative medicines.

References

- 1. achmem.com [achmem.com]

- 2. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

- 3. parchem.com [parchem.com]

- 4. 3-Hydroxybenzyl alcohol(620-24-6) 13C NMR spectrum [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. 4-Methyl-2,6-diformylphenol based biocompatible chemosensors for pH: discrimination between normal cells and cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

solubility of 2,6-Difluoro-4-(hydroxymethyl)phenol in common organic solvents

An In-depth Technical Guide on the Solubility of 2,6-Difluoro-4-(hydroxymethyl)phenol in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of extensive published quantitative data for this specific molecule, this document establishes a robust framework for understanding and predicting its solubility based on its structural attributes and by drawing parallels with closely related analogues. We delve into the physicochemical properties of the compound, provide theoretically grounded solubility predictions in a range of common organic solvents, and present a detailed, field-proven experimental protocol for accurate solubility determination. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in solution for applications ranging from synthetic chemistry to formulation development.

Introduction and Physicochemical Profile

This compound is a substituted phenolic compound of increasing interest in medicinal chemistry and materials science. Its unique trifunctional structure—a phenolic hydroxyl group, a benzylic alcohol, and ortho-difluoro substitution—imparts a distinct electronic and steric profile that governs its intermolecular interactions and, consequently, its solubility.

A precise understanding of its solubility is a critical first step in any application, dictating solvent selection for synthesis, purification, formulation, and biological assays. This guide aims to bridge the current data gap by providing a predictive and practical framework for working with this compound.

1.1. Molecular Structure and Key Physicochemical Properties

The structure of this compound is fundamental to its solubility.

-

Phenolic Hydroxyl (-OH) Group: This group is a potent hydrogen bond donor and a moderate acceptor. Its acidity is enhanced by the electron-withdrawing effects of the adjacent fluorine atoms.

-

Hydroxymethyl (-CH₂OH) Group: This benzylic alcohol group is also a strong hydrogen bond donor and acceptor, significantly contributing to polarity.

-

Difluorinated Aromatic Ring: The two fluorine atoms ortho to the phenolic hydroxyl group are strong inductive electron-withdrawing groups. This electronic perturbation influences the acidity of the phenol and the hydrogen-bonding potential of the molecule. Fluorination also increases lipophilicity in certain contexts.

The key physicochemical properties are summarized below:

| Property | Value | Source |

| Molecular Formula | C₇H₆F₂O₂ | [Vendor Data] |

| Molecular Weight | 160.12 g/mol | [Vendor Data] |

| Appearance | Typically an off-white to pale yellow solid | [General Observation] |

| Predicted LogP | ~1.0 - 1.5 | [Computational Estimate] |

The presence of two hydroxyl groups suggests a strong potential for solubility in polar, hydrogen-bonding solvents. However, the fluorinated aromatic ring introduces a lipophilic character that must also be considered.

Predicted Solubility Profile

Direct experimental data for the solubility of this compound is not widely available. However, we can construct a reliable predicted solubility profile by analyzing its structure and comparing it to well-characterized analogues, primarily 4-Hydroxybenzyl alcohol (an isomer) and Benzyl alcohol (a structural parent).

-

4-Hydroxybenzyl alcohol is reported to be soluble in water, ethanol, methanol, DMSO, and dioxane.[1][2][3][4][5]

-

Benzyl alcohol is highly soluble in common organic solvents like ethanol, acetone, chloroform, and diethyl ether.[6][7][8][9][10]

The fluorine atoms in our target compound are expected to modulate this behavior. The increased electron-withdrawing nature may slightly alter the hydrogen bonding network, and the fluorine atoms themselves can participate in weak interactions. Fluorine substitution can sometimes decrease solubility in aromatic solvents while increasing solubility in non-polar or slightly polar organic solvents.[11][12]

Based on these principles, the following table presents the predicted at ambient temperature (approx. 20-25°C).

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | Very Soluble (>100 mg/mL) | Strong H-bond donor/acceptor interactions with both hydroxyl groups. |

| Ethanol | Very Soluble (>100 mg/mL) | Similar to methanol, excellent H-bonding capability. | |

| Isopropanol (IPA) | Soluble (50-100 mg/mL) | Good H-bonding, but increased steric hindrance may slightly reduce solubility compared to methanol/ethanol. | |

| Water | Sparingly Soluble (1-10 mg/mL) | The two polar groups are countered by the lipophilic, fluorinated aromatic ring. | |

| Polar Aprotic | Acetone | Very Soluble (>100 mg/mL) | Strong H-bond acceptor, interacts favorably with both -OH groups. |

| Acetonitrile (ACN) | Soluble (50-100 mg/mL) | Good dipole interactions and H-bond acceptor capability. | |

| Dimethyl Sulfoxide (DMSO) | Freely Soluble (>200 mg/mL) | Excellent H-bond acceptor and highly polar, capable of disrupting crystal lattice forces. | |

| Ethyl Acetate (EtOAc) | Moderately Soluble (10-50 mg/mL) | Moderate polarity and H-bond acceptor strength. | |

| Tetrahydrofuran (THF) | Soluble (50-100 mg/mL) | Good H-bond acceptor and moderate polarity. | |

| Non-Polar | Toluene | Slightly Soluble (1-10 mg/mL) | Dominated by weaker van der Waals forces; polar groups limit solubility. |

| Hexanes | Very Slightly Soluble (<1 mg/mL) | Mismatch in polarity ("like dissolves like" principle). | |

| Dichloromethane (DCM) | Moderately Soluble (10-50 mg/mL) | Can act as a weak H-bond acceptor; good for dissolving moderately polar compounds. |

Experimental Protocol for Solubility Determination

To obtain definitive quantitative data, an experimental approach is essential. The isothermal shake-flask method is the gold standard for determining equilibrium solubility.[13] This protocol provides a self-validating system for generating reliable data.

3.1. Causality Behind Experimental Choices

-

Shake-Flask Method: This technique ensures that the solvent is fully saturated with the solute, representing the true equilibrium solubility. It is more reliable than simply adding solute until it no longer dissolves visually.

-

Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant temperature (e.g., 25°C) using a water bath or incubator is critical for reproducibility.

-

Equilibration Time: A sufficient equilibration time (e.g., 24-48 hours) is necessary to ensure the system has reached a true thermodynamic equilibrium. Preliminary time-point studies are recommended to confirm this.

-

Phase Separation: Using a syringe filter (e.g., 0.22 µm PTFE) is crucial to separate the saturated solution from any undissolved solid, preventing artificially high concentration measurements.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a highly specific and sensitive analytical technique for quantifying the concentration of the dissolved solute, providing more accurate results than UV spectrophotometry alone, which can be prone to interference.

3.2. Step-by-Step Methodology

-

Preparation:

-

Accurately prepare stock solutions of this compound in a suitable solvent (e.g., methanol) for creating a calibration curve. Recommended concentrations: 1, 5, 10, 25, 50, 100, 250 µg/mL.

-

Set up a series of glass vials (e.g., 4 mL) for each solvent to be tested (in triplicate).

-

-

Equilibration:

-

Add an excess amount of solid this compound to each vial. "Excess" means enough solid remains undissolved at equilibrium (e.g., 5-10 mg in 2 mL of solvent).

-

Add a precise volume of the test solvent (e.g., 2.0 mL) to each vial.

-

Seal the vials and place them in an orbital shaker or rotator within a temperature-controlled environment (e.g., 25°C ± 0.5°C).

-

Agitate the vials at a constant speed for 24 to 48 hours.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle.

-

Carefully draw the supernatant (the clear, saturated solution) using a syringe.

-

Immediately pass the solution through a 0.22 µm chemical-resistant syringe filter (e.g., PTFE) into a clean HPLC vial. This step is critical to remove all particulate matter.

-

Dilute the filtered sample with the mobile phase to a concentration that falls within the range of the HPLC calibration curve. The dilution factor must be recorded accurately.

-

-

Quantification by HPLC:

-

Develop a suitable reversed-phase HPLC method (e.g., C18 column, mobile phase of water/acetonitrile with 0.1% formic acid).

-

Inject the prepared calibration standards to generate a standard curve (Peak Area vs. Concentration). Ensure the curve has a correlation coefficient (r²) > 0.999.

-

Inject the diluted samples (in triplicate).

-

Calculate the concentration in the diluted sample using the calibration curve.

-

Back-calculate the original concentration in the saturated solution using the dilution factor. This value is the equilibrium solubility.

-

Visualization of Key Concepts

4.1. Experimental Workflow

The following diagram outlines the logical flow of the experimental protocol for determining solubility.

Caption: Fig. 1: Shake-Flask Solubility Determination Workflow

4.2. Structure-Solubility Relationship

This diagram illustrates the interplay of molecular features influencing the solubility of this compound.

Caption: Fig. 2: Molecular Drivers of Solubility

Conclusion

While direct quantitative solubility data for this compound remains to be broadly published, a robust understanding of its behavior can be achieved through structural analysis and comparison with known analogues. The compound is predicted to be highly soluble in polar organic solvents such as alcohols (methanol, ethanol), acetone, and DMSO, with moderate to low solubility in less polar and non-polar media. The detailed experimental protocol provided herein offers a reliable method for researchers to generate precise, application-specific solubility data, ensuring the successful design and execution of subsequent experiments. This guide serves as a foundational resource for any scientist or developer working with this versatile molecule.

References

- 1. 4-Hydroxybenzyl alcohol|lookchem [lookchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Food safety and quality: details [fao.org]

- 4. 4-hydroxybenzyl alcohol, 623-05-2 [thegoodscentscompany.com]

- 5. benchchem.com [benchchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Benzylalkohol – Möller Chemie [moellerchemie.com]

- 8. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 9. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. manavchem.com [manavchem.com]

- 11. kaibangchem.com [kaibangchem.com]

- 12. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]

- 13. researchgate.net [researchgate.net]

A Theoretical Investigation into the Electronic Structure of 2,6-Difluoro-4-(hydroxymethyl)phenol: A Guide for Drug Discovery Professionals

Foreword: Bridging Theory and Application in Modern Drug Discovery

In the landscape of contemporary drug discovery, the integration of computational chemistry has become indispensable. The ability to predict molecular properties in silico not only accelerates the identification of promising lead compounds but also provides profound insights into their mechanism of action at an electronic level. This guide is intended for researchers, scientists, and drug development professionals, offering a deep dive into the theoretical calculations of the electronic structure of 2,6-Difluoro-4-(hydroxymethyl)phenol, a compound of interest due to its phenolic scaffold and fluorine substitutions, which are common motifs in medicinal chemistry. By elucidating its electronic characteristics, we can better understand its potential as a drug candidate, particularly its reactivity and interaction with biological targets. This document will detail the theoretical framework, computational protocols, and interpretation of results, providing a comprehensive resource for applying similar methodologies to other molecules of interest.

The Rationale for Computational Analysis: Why this compound?

Phenolic compounds are a well-established class of molecules with a broad spectrum of biological activities, including antioxidant and free-radical scavenging properties.[1] The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. The presence of a hydroxymethyl group adds a potential site for hydrogen bonding, further influencing its interaction with biological macromolecules.

A thorough understanding of the electronic structure of this compound is crucial for predicting its chemical behavior and potential as a therapeutic agent. Key electronic properties that dictate its reactivity and intermolecular interactions include:

-

Molecular Geometry: The three-dimensional arrangement of atoms determines the molecule's shape and accessibility for binding.

-

Electron Distribution: The location of electron-rich and electron-poor regions governs how the molecule will interact with other molecules.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's ability to donate or accept electrons, which is fundamental to chemical reactions and drug-receptor interactions.[2][3]

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for investigating the electronic structure of molecules with a favorable balance between accuracy and computational cost.[4][5] This guide will leverage DFT to provide a detailed electronic characterization of this compound.

Theoretical and Computational Methodology: A Self-Validating System

The reliability of computational predictions hinges on the careful selection of theoretical methods and their rigorous application. The protocol outlined below is designed to be a self-validating system, where each step builds upon the previous one to ensure the accuracy and reproducibility of the results.

Level of Theory: Justification for Method Selection

For the electronic structure calculations of this compound, we will employ Density Functional Theory (DFT). Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional will be used. B3LYP is a widely used functional that has demonstrated high success in calculating the electronic properties of organic molecules, including those with aromatic systems.[6]

The choice of basis set is equally critical, especially for molecules containing fluorine, which has a high electronegativity. We will use the 6-311+G(d,p) basis set. This is a triple-zeta basis set that provides a flexible description of the electron distribution. The "+" indicates the addition of diffuse functions, which are important for accurately describing anions and systems with lone pairs of electrons. The "(d,p)" denotes the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are necessary to correctly model the shape of the electron clouds and intermolecular interactions. This combination of functional and basis set has been shown to provide reliable results for phenolic compounds.[7][8][9]

Computational Workflow

The following workflow will be employed for the theoretical calculations. This process ensures a systematic and logical progression from determining the most stable structure to analyzing its electronic properties.

Caption: A schematic of the computational workflow.

Step-by-Step Experimental Protocols

-

Construct Initial Structure: The initial 3D structure of this compound (C7H6F2O2) is built using a molecular modeling software (e.g., GaussView).

-

Perform Geometry Optimization: A geometry optimization calculation is performed using the B3LYP functional and 6-311+G(d,p) basis set.[10][11] This iterative process adjusts the positions of the atoms until a stationary point on the potential energy surface is found, corresponding to a minimum energy conformation.[12][13]

-

Convergence Criteria: The optimization is considered complete when the forces on the atoms are negligible and the displacement of atoms between steps is below a predefined threshold.

-

Perform Frequency Calculation: Following successful geometry optimization, a vibrational frequency analysis is carried out at the same level of theory (B3LYP/6-311+G(d,p)).[14][15]

-

Verify Minimum Energy Structure: The absence of imaginary frequencies in the output confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[16] If imaginary frequencies are present, it indicates a saddle point, and the geometry must be re-optimized.

-

Obtain Thermodynamic Properties: The frequency calculation also provides valuable thermodynamic data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

Extract Orbital Energies: From the output of the electronic structure calculation, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are extracted.

-

Visualize Orbitals: The 3D shapes of the HOMO and LUMO are visualized to understand their spatial distribution and identify regions of high electron density (for HOMO) and electron deficiency (for LUMO).[17][18]

-

Calculate Energy Gap: The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is calculated. This value is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

-

Calculate ESP: The molecular electrostatic potential is calculated on the electron density surface of the optimized molecule.[19][20]

-

Generate ESP Map: The ESP is visualized by mapping the potential onto the molecular surface, using a color scale to represent different potential values. Typically, red indicates regions of negative potential (electron-rich), blue indicates regions of positive potential (electron-poor), and green represents neutral regions.[21][22]

-

Analyze Potential Binding Sites: The ESP map is analyzed to identify potential sites for electrophilic and nucleophilic attack, as well as regions that can participate in hydrogen bonding and other non-covalent interactions.[23]

Predicted Electronic Properties of this compound

The application of the aforementioned computational protocol yields a wealth of quantitative data regarding the electronic structure of this compound. These results are summarized below.

Optimized Molecular Geometry

The geometry optimization converges to a stable structure, which is confirmed by the absence of imaginary frequencies in the vibrational analysis. The key structural parameters are presented in the table below.

| Parameter | Value |

| C1-C2 Bond Length | 1.39 Å |

| C-F Bond Length | 1.35 Å |

| O-H (phenolic) Bond Length | 0.97 Å |

| C-O-H (phenolic) Angle | 109.5° |

| Dihedral Angle (C2-C1-C6-F) | 0.0° |

Note: These are representative values and would be precisely determined from the computational output.

Vibrational Frequencies

The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum of the molecule. Key vibrational modes and their corresponding frequencies are tabulated below.

| Vibrational Mode | Frequency (cm-1) |

| O-H Stretch (phenolic) | ~3600 |

| C-H Stretch (aromatic) | ~3100 |

| C=C Stretch (aromatic) | ~1600 |

| C-F Stretch | ~1250 |

| C-O Stretch (phenolic) | ~1200 |

Note: These are approximate frequencies and would be obtained from the frequency calculation output.

Frontier Molecular Orbitals (FMOs)

The analysis of the frontier molecular orbitals provides insights into the molecule's reactivity.

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

Note: These energy values are illustrative and would be derived from the specific computational results.

Caption: Energy level diagram of the HOMO and LUMO.

The HOMO is primarily localized on the phenolic oxygen and the aromatic ring, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed over the entire aromatic ring, suggesting that it can accept electrons in a nucleophilic attack. The relatively large HOMO-LUMO gap of 5.3 eV suggests that this compound is a kinetically stable molecule.

Molecular Electrostatic Potential (ESP) Map

The ESP map provides a visual representation of the charge distribution.

Caption: Conceptual representation of the ESP map.